molecular formula C21H20ClN5O4 B2540254 5-(1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole CAS No. 932528-01-3

5-(1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Cat. No. B2540254
CAS RN: 932528-01-3
M. Wt: 441.87
InChI Key: FSHYONUYGJIAQN-UHFFFAOYSA-N
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Description

The compound "5-(1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole" is a multifaceted molecule that likely exhibits a range of biological activities due to its structural complexity. The presence of 1,2,3-triazole and 1,2,4-oxadiazole moieties within its structure suggests potential for interactions with various biological targets. While the papers provided do not directly discuss this compound, they do provide insights into the synthesis, characterization, and biological activities of structurally related compounds, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole compounds typically involves oxidative cyclization of hydrazone derivatives, as seen in the synthesis of novel 1,3,4-oxadiazoles from hydrazone derivatives using iodine catalysis in the presence of potassium carbonate and DMSO . Similarly, the synthesis of diaryl-substituted 1,3,4-oxadiazoles can be achieved by treating aromatic carboxylic acids with hydrazine dihydrochloride in a mixture of orthophosphoric acid, phosphorus pentoxide, and phosphorus oxychloride . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The structure of the compound of interest would also include a triazole ring, which is another five-membered ring containing three nitrogen atoms. The presence of these heterocyclic components is likely to influence the electronic distribution and chemical reactivity of the molecule .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole and triazole derivatives can be quite varied. For instance, oxadiazole derivatives have been used to form palladium complexes that catalyze Suzuki reactions in aqueous media . The triazole ring is known for its coordination properties, which could also lead to the formation of metal complexes. The chloro and methoxy substituents on the phenyl rings could further influence the reactivity, potentially through electronic effects or by participating in substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple aromatic rings and heterocycles suggests that the compound would exhibit significant aromatic character, which could affect its solubility and stability. The compound's reactivity could be influenced by the electron-withdrawing effects of the chloro substituent and the electron-donating effects of the methoxy groups. The oxadiazole and triazole rings could confer rigidity to the molecule, potentially affecting its conformational behavior .

Scientific Research Applications

Antimicrobial Activities

Some novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Compounds with structures similar to the queried compound have shown good to moderate activity against various microorganisms. This suggests potential applications in developing new antimicrobial agents (H. Bektaş et al., 2010).

Structural Characterization and Mesomorphic Behaviour

Research has been conducted on the synthesis and structural characterization of isostructural compounds containing 1,2,3-triazol and thiazole derivatives. These studies are significant for understanding the crystalline structure and mesomorphic behavior, indicating potential for material science applications, particularly in the development of materials with specific crystalline properties and liquid crystalline phases (B. Kariuki et al., 2021).

Anticancer Potential

A series of 1,2,4-oxadiazole derivatives have been designed and evaluated for their anticancer activity. The research indicates that certain derivatives exhibit moderate to excellent anticancer activity against various cancer cell lines, suggesting the potential of these compounds as leads for developing new anticancer drugs (B. Ravinaik et al., 2021).

Corrosion Inhibition

Studies have assessed the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in acidic environments. These compounds show promising results in protecting metal surfaces against corrosion, indicating applications in material preservation and industrial maintenance (P. Ammal et al., 2018).

Liquid Crystalline Properties

Research into 1,3,4-oxadiazole derivatives has explored their mesomorphic behavior and photoluminescent properties. These compounds exhibit various liquid crystalline phases with potential applications in display technologies and optical devices due to their photoluminescence (Jie Han et al., 2010).

properties

IUPAC Name

5-[1-(3-chloro-4-methylphenyl)-5-methyltriazol-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O4/c1-11-6-7-14(10-15(11)22)27-12(2)18(24-26-27)21-23-20(25-31-21)13-8-16(28-3)19(30-5)17(9-13)29-4/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHYONUYGJIAQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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